Butyl ethyl malonate

Descripción general

Descripción

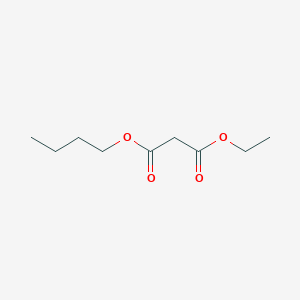

Butyl ethyl malonate is an organic compound with the molecular formula C9H16O4. It is an ester derived from malonic acid, where one of the esterifying groups is butyl and the other is ethyl. This compound is of significant interest in organic synthesis due to its versatility and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Butyl ethyl malonate can be synthesized through the esterification of malonic acid with butanol and ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The general reaction is as follows:

Malonic Acid+Butanol+EthanolAcid CatalystButyl Ethyl Malonate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also help in removing water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Types of Reactions:

Alkylation: this compound can undergo alkylation at the alpha position to the carbonyl groups. This is typically achieved by deprotonating the compound with a strong base to form an enolate, which then reacts with an alkyl halide.

Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield malonic acid and the corresponding alcohols (butanol and ethanol).

Decarboxylation: Upon heating, this compound can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions:

Bases: Sodium ethoxide or potassium tert-butoxide for deprotonation.

Acids: Hydrochloric acid or sulfuric acid for hydrolysis.

Heat: Applied to induce decarboxylation.

Major Products:

Alkylated Malonates: Formed from alkylation reactions.

Malonic Acid and Alcohols: Formed from hydrolysis.

Substituted Acetic Acids: Formed from decarboxylation.

Aplicaciones Científicas De Investigación

Butyl ethyl malonate is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

Polymer Chemistry: It is used in the preparation of ester-functionalized aliphatic polysulfones, which have remarkable thermal stability.

Medicinal Chemistry: It is involved in the synthesis of bioactive compounds, including potential drug candidates.

Material Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mecanismo De Acción

The reactivity of butyl ethyl malonate is primarily due to the presence of the ester groups and the methylene group between them. The methylene group is highly reactive due to the electron-withdrawing effects of the ester groups, making it susceptible to deprotonation and subsequent nucleophilic attack. The enolate formed can participate in various reactions, such as alkylation and condensation, leading to the formation of new carbon-carbon bonds.

Comparación Con Compuestos Similares

Diethyl Malonate: Similar in structure but has two ethyl groups instead of one butyl and one ethyl group.

Dimethyl Malonate: Similar but has two methyl groups.

Di-tert-butyl Malonate: Similar but has two tert-butyl groups.

Uniqueness: Butyl ethyl malonate is unique due to the presence of both butyl and ethyl groups, which can impart different solubility and reactivity characteristics compared to its symmetrical counterparts. This asymmetry can be advantageous in certain synthetic applications where selective reactivity is desired.

Actividad Biológica

Butyl ethyl malonate (C9H16O4) is an ester compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C9H16O4

- Molecular Weight : 188.225 g/mol

- CAS Number : 17373-84-1

- Physical State : Liquid at room temperature

- Storage Conditions : Room temperature, away from light and moisture

Synthesis Methods

This compound can be synthesized through several methods, including:

- Transesterification : This method involves the reaction of butanol with ethyl malonate in the presence of a catalyst, typically an acid or base.

- Alkylation Reactions : The compound can also be produced via alkylation of malonic acid derivatives using butyl halides under basic conditions.

Biological Activity

The biological activities of this compound have been investigated in various studies, indicating its potential applications in pharmaceuticals and agriculture.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study on its efficacy against various bacterial strains, it demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 75 |

| Escherichia coli | >100 |

Cytotoxicity

In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. A study reported that at concentrations above 200 µg/mL, it significantly reduced cell viability in HeLa and MCF-7 cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 180 |

| MCF-7 | 220 |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In animal models of acute inflammation, administration of the compound resulted in a notable decrease in edema and inflammatory markers.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of this compound against foodborne pathogens. The results indicated that it could be used as a natural preservative due to its ability to inhibit microbial growth effectively. -

Cytotoxicity Investigation :

Research conducted at a university laboratory focused on the cytotoxic effects of this compound on breast cancer cells. The findings revealed that the compound could enhance the efficacy of conventional chemotherapeutic agents when used in combination therapies. -

Anti-inflammatory Research :

An investigation into the anti-inflammatory effects of this compound was conducted using rat models. The study demonstrated significant reductions in paw swelling and inflammatory cytokine levels after treatment with the compound.

Propiedades

IUPAC Name |

3-O-butyl 1-O-ethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-5-6-13-9(11)7-8(10)12-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVVZSPWQJWRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169649 | |

| Record name | Butyl ethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

222.00 °C. @ 760.00 mm Hg | |

| Record name | Butyl ethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.048-1.054 | |

| Record name | Butyl ethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/464/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17373-84-1 | |

| Record name | 1-Butyl 3-ethyl propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17373-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl ethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl ethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYL ETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4AGC486TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl ethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.